molecular formula C6H10ClN3O B6192685 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride CAS No. 2648861-55-4

5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride

Cat. No.: B6192685
CAS No.: 2648861-55-4
M. Wt: 175.6
InChI Key:
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Description

5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride: is a chemical compound that features a pyrrolidine ring and an oxadiazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride typically involves the construction of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes can be found in specialized chemical literature .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or the pyrrolidine moiety.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrrolidine ring .

Scientific Research Applications

5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyrrolidine and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride involves the reaction of 2-amino-2-(2-pyrrolidinyl)acetonitrile with ethyl chloroformate to form 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl ethyl carbonate, which is then hydrolyzed with hydrochloric acid to yield the final product as a hydrochloride salt.", "Starting Materials": [ "2-amino-2-(2-pyrrolidinyl)acetonitrile", "ethyl chloroformate", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-amino-2-(2-pyrrolidinyl)acetonitrile with ethyl chloroformate in the presence of a base such as triethylamine to form 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazol-3-yl ethyl carbonate.", "Step 2: Hydrolyze the ethyl carbonate intermediate with hydrochloric acid to yield 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride as the final product." ] }

CAS No.

2648861-55-4

Molecular Formula

C6H10ClN3O

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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